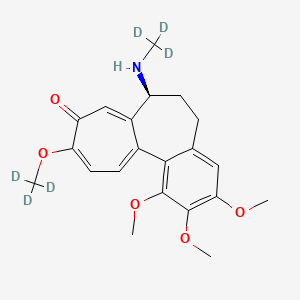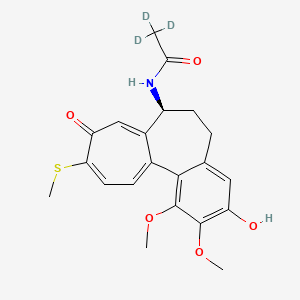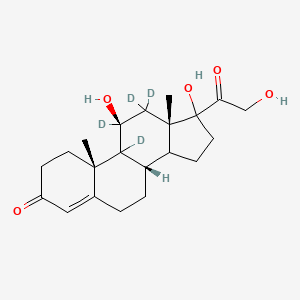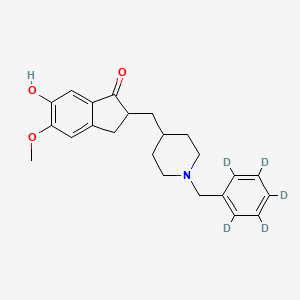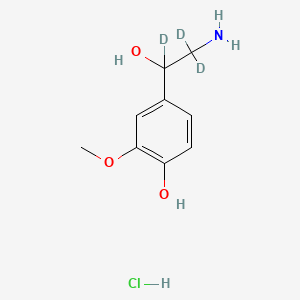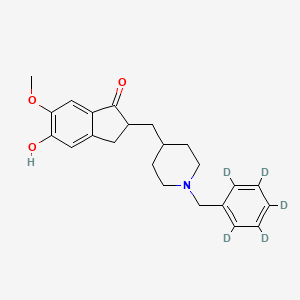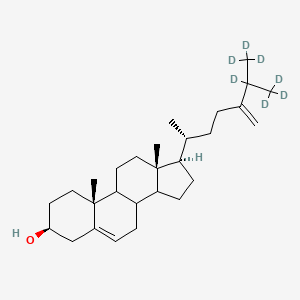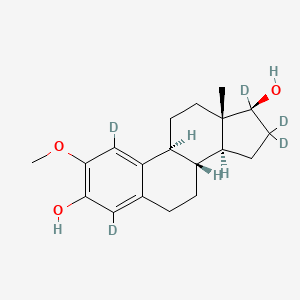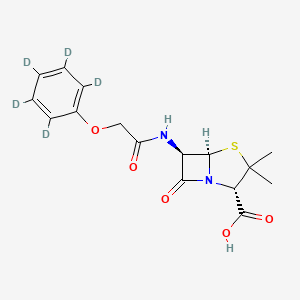
青霉素V-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Penicillin V-d5, also known as Phenoxymethylpenicillin-d5, is a deuterium labeled version of Penicillin V . It is an orally active antibiotic that is widely used for the treatment and prevention of infection, particularly in community settings .
Synthesis Analysis
Penicillins are produced by Penicillium rubens, which is used to synthesize the active pharmaceutical intermediate (API), 6-aminopenicillinic acid (6-APA) employed in semisynthetic antibiotic production . The wild strains produce a negligible amount of penicillin .Molecular Structure Analysis
The molecular formula of Penicillin V-d5 is C16H12D5N2O5S . The average molecular weight is 350.39 .Chemical Reactions Analysis
Phenoxymethylpenicillin is a phenoxymethyl analog of Penicillin G, or benzylpenicillin .Physical And Chemical Properties Analysis
Penicillin V-d5 has a density of 1.5±0.1 g/cm3, a boiling point of 681.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C . The molar refractivity is 88.1±0.4 cm3, and the polar surface area is 121 Å2 .科学研究应用
Pharmacokinetic Studies
Penicillin V-d5: is used in pharmacokinetic studies to understand how Penicillin V behaves within the body. These studies help determine the absorption, distribution, metabolism, and excretion of the drug. By using Penicillin V-d5 as an internal standard, researchers can accurately measure drug levels in biological samples, leading to better dosing strategies and treatment outcomes .
Antimicrobial Resistance Research
Researchers use Penicillin V-d5 to study the development of antimicrobial resistance. It serves as a comparator in assays that measure the effectiveness of Penicillin V against various bacterial strains. This research is crucial for developing strategies to combat resistance and prolong the efficacy of antibiotics .
Infectious Disease Treatment
Penicillin V-d5 aids in the development of treatment protocols for infectious diseases. By providing a stable reference, it allows for the precise quantification of Penicillin V in clinical trials, which is essential for determining the optimal therapeutic doses for conditions like pharyngitis and cellulitis .
作用机制
Target of Action
Penicillin V-d5, also known as Phenoxymethylpenicillin , primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall . The compound has activity against encapsulated bacteria including streptococci, gonococci, and meningococci .
Mode of Action
The mode of action of Penicillin V-d5 involves the inhibition of bacterial cell wall synthesis . It binds to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This action inhibits cell wall biosynthesis . Without a cell wall, a bacterial cell is vulnerable to outside water and molecular pressures, which causes the cell to quickly die .
Biochemical Pathways
The biochemical pathways affected by Penicillin V-d5 involve the disruption of peptidoglycan synthesis, which is crucial for bacterial cell wall formation . By binding to PBPs, Penicillin V-d5 prevents the cross-linking of peptidoglycan chains, thereby inhibiting new cell wall formation .
Pharmacokinetics
Phenoxymethylpenicillin (Penicillin V) is relatively stable to gastric acid and can therefore be administered orally . In a healthy volunteer study, volunteers were dosed with Penicillin V at steady state. Total and unbound Penicillin V serum concentrations were determined, and a base population pharmacokinetic (PK) model was fitted to the data . There is a paucity of pk data in adults to support the recommended dosing .
Result of Action
The result of Penicillin V-d5’s action is the prevention and treatment of mild to moderately severe infections in the respiratory tract, skin, and soft tissues caused by penicillin G-sensitive microorganisms . It is also used for the prevention of infection in patients with asplenia and sickle cell disease, and for suppression of infection in recurrent cellulitis .
Action Environment
The action of Penicillin V-d5 can be influenced by various environmental factors. For instance, with the rise in antimicrobial resistance, there is a need to optimize the use of narrow-spectrum, front-line antimicrobials like Penicillin V to prolong their efficacy, reduce collateral impact, and safeguard broader-spectrum agents .
安全和危害
未来方向
There is a need to optimize the use of narrow-spectrum, front-line antimicrobials like Penicillin V-d5 to prolong their efficacy, reduce collateral impact, and safeguard broader-spectrum agents . This will provide data to support the planning and evaluation of dosing studies in larger patient populations, exploring the optimization of Penicillin V-d5 dosing for both prevention and treatment of infection .
属性
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLBGHOLXOTWMN-DHJOJNDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

